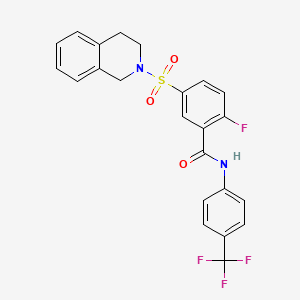
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a dihydroisoquinoline, sulfonyl, fluoro, and trifluoromethyl groups . Dihydroisoquinolines are a type of nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The dihydroisoquinoline group would form a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl, fluoro, and trifluoromethyl groups would be attached to different carbon atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Tandem Cyclization
The compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction of ninhydrin, aniline, and acetylenic esters . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .
Formation of C–N and C–C Bonds
The compound is involved in the direct construction of the C–N and C–C bonds via tandem cyclization . These cyclic frameworks are resourceful small molecular keys to many natural products .
Antifungal Lead Compounds
The compound is a class of structurally simple analogues of quaternary benzo[c]phenanthridine alkaloids (QBAs) and has been evaluated for bioactivity against seven phytopathogenic fungi . It has shown excellent activities superior to the QBAs sanguinarine and chelerythrine .
Structure-Activity Relationships (SAR)
The compound has been used in the study of SAR. The characteristics and position of substituents intensively influence the activity . Generally, electron-withdrawing substituents remarkably enhance the activity while electron-donating substituents cause a decrease of the activity .
Inhibitor of Aldo-Keto Reductase AKR1C3
The compound has been identified as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Antidepressant, Antihypertensive, Antiulcer, and Analgesic Activities
Compounds bearing such units as the compound are well known for their antidepressant, antihypertensive, antiulcer, and analgesic activities .
HIV-1 Integrase Inhibition
The compound is also employed for HIV-1 integrase inhibition .
Treatment of Schizophrenia, Anxiety, and Cancer Chemotherapy
The compound is used in the treatment of schizophrenia, anxiety, and cancer chemotherapy .
Wirkmechanismus
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
The compound also contains a sulfonyl group attached to the THIQ moiety. Compounds with similar structures have been found to be potent and selective inhibitors of the aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O3S/c24-21-10-9-19(33(31,32)29-12-11-15-3-1-2-4-16(15)14-29)13-20(21)22(30)28-18-7-5-17(6-8-18)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHZNALQSDXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

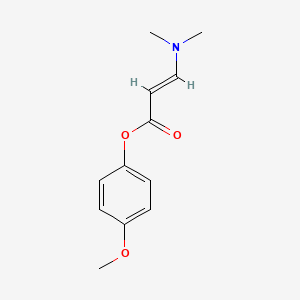
![Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2610309.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)
![N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2610314.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)
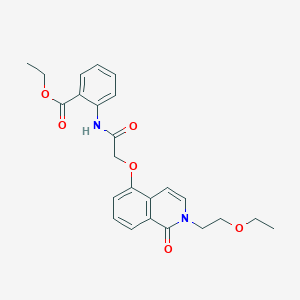


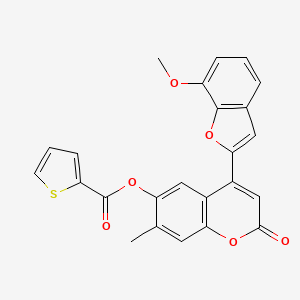
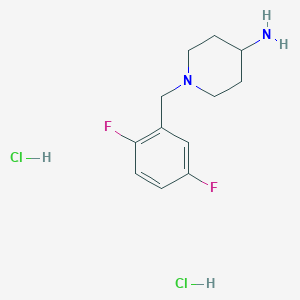
![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)

